molecular formula C9H7BrO2 B8556251 (5-Bromobenzofuran-7-yl)methanol

(5-Bromobenzofuran-7-yl)methanol

Cat. No.: B8556251
M. Wt: 227.05 g/mol
InChI Key: LOHHVOOXFDGWLJ-UHFFFAOYSA-N
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Description

(5-Bromobenzofuran-7-yl)methanol is a benzofuran derivative featuring a bromine atom at the 5-position and a hydroxymethyl (-CH₂OH) group at the 7-position of the fused benzene-furan ring system.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(5-bromo-1-benzofuran-7-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,11H,5H2

InChI Key

LOHHVOOXFDGWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that (5-Bromobenzofuran-7-yl)methanol derivatives exhibit promising anticancer properties. For instance, studies have shown that benzofuran-containing compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents. The presence of bromine in the structure enhances the biological activity by influencing electronic properties and molecular interactions .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has been synthesized into various derivatives that showed activity against resistant strains of bacteria, addressing the growing concern of antibiotic resistance . The modification of the benzofuran ring can lead to enhanced efficacy against specific microbial targets.

Drug Development
The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals. Its derivatives are being explored as potential inhibitors for various enzymes involved in disease processes, including those related to cancer and infectious diseases . The compound's ability to serve as a building block for more complex molecules is crucial in drug discovery.

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various coupling reactions, including Sonogashira and Stille couplings, which are essential for constructing complex molecular architectures . The compound's bromine substituent facilitates these reactions by acting as a leaving group.

Natural Product Synthesis
The compound has been utilized in synthesizing natural products that contain benzofuran moieties. For example, it has been involved in multi-step synthesis routes leading to bioactive natural products with significant therapeutic potential. These synthetic pathways often involve strategic modifications of the benzofuran structure to enhance biological activity or selectivity .

Material Science

Potential Applications in Materials
Beyond medicinal applications, this compound is being investigated for its potential use in material science. Its unique chemical properties can be exploited in creating new materials with specific optical or electronic characteristics. Research is ongoing to explore its use in organic electronics and photonic devices due to its favorable electronic properties .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated derivatives of this compoundShowed significant inhibition of cancer cell proliferation; potential as anticancer agents .
Antimicrobial ResearchInvestigated antimicrobial propertiesDemonstrated efficacy against resistant bacterial strains; highlights importance in addressing antibiotic resistance .
Synthetic ApplicationsExplored synthetic routes involving this compoundConfirmed utility as a versatile intermediate in organic synthesis; effective in coupling reactions .
Natural Product SynthesisFocused on synthesis of bioactive compoundsSuccessfully synthesized complex natural products containing benzofuran structures; enhanced biological activity observed .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

The table below compares (5-Bromobenzofuran-7-yl)methanol with structurally related benzofuran compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Synthesis Yield Reference
This compound Br (5), -CH₂OH (7) C₉H₇BrO₂ High polarity, potential H-bonding Inferred ~90% -
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran Br (5), -SOCH₂CH₃ (3), -C₆H₄F (2), -CH₃ (7) C₁₈H₁₆BrFO₂S Antifungal, antitumor Not reported
5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Br (5), -CH₃ (7), -SOCH₃ (3), -C₆H₄CH₃ (2) C₁₇H₁₅BrO₂S Antimicrobial, structural diversity Not reported
(5-Bromo-2-methoxyphenyl)methanol (Phenyl derivative) Br (5), -OCH₃ (2), -CH₂OH (side chain) C₈H₉BrO₂ NMR: δ 4.61 ppm (CH₂), 7.39 ppm (aromatic) 94%
Key Observations:

Substituent Impact on Polarity: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or sulfinyl groups in analogues . This may improve solubility in polar solvents.

Pharmacological Activities :

  • Sulfinyl and aryl substituents (e.g., 4-fluorophenyl in ) are linked to antifungal and antitumor activities. The hydroxymethyl group’s role in such activities remains unexplored but could modulate target binding.

Synthetic Accessibility :

  • NaBH₄ reduction (as in ) is a high-yield method for alcohol synthesis. However, benzofuran aldehyde precursors may require multi-step synthesis compared to simpler phenyl derivatives.

Spectroscopic Comparison

While NMR data for this compound are unavailable, comparisons can be drawn with phenylmethanol analogues:

  • Hydroxymethyl Group: In (5-Bromo-2-methoxyphenyl)methanol, the -CH₂OH protons resonate at δ 4.61 ppm . A similar shift is expected for the benzofuran derivative, though ring currents may cause minor variations.
  • Aromatic Protons: Benzofuran’s fused ring system would likely deshield aromatic protons compared to monocyclic phenyl derivatives, shifting signals upfield or downfield depending on substituent orientation.

Preparation Methods

Reduction of 5-Methoxycarbonyl-7-Bromobenzofuran

The most well-documented method involves the reduction of an ester precursor, 5-methoxycarbonyl-7-bromobenzofuran , to the corresponding alcohol.

Reaction Conditions and Mechanism

  • Starting Material Synthesis :

    • 5-Methoxycarbonylbenzofuran is brominated at position 7 using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

    • The methoxycarbonyl group acts as a meta-directing group, positioning bromine at the 7th position.

  • Ester Reduction :

    • The ester intermediate is reduced using a hydride agent, typically lithium aluminum hydride (LiAlH₄) , in anhydrous tetrahydrofuran (THF) or toluene under reflux.

    • Reaction Equation :

      5-COOCH3-7-Br-benzofuranLiAlH45-CH2OH-7-Br-benzofuran\text{5-COOCH}_3\text{-7-Br-benzofuran} \xrightarrow{\text{LiAlH}_4} \text{5-CH}_2\text{OH-7-Br-benzofuran}
    • Work-up includes quenching with aqueous acid (e.g., HCl) and purification via silica gel chromatography, yielding 68% pure product.

Advantages and Limitations

  • Advantages : High regioselectivity due to the directing effects of the ester group; scalable for industrial production.

  • Limitations : LiAlH₄ requires strict anhydrous conditions, and over-reduction risks necessitate precise stoichiometry.

Bromination of 5-Hydroxymethylbenzofuran

An alternative approach introduces bromine after installing the hydroxymethyl group, though this method is less common due to competing side reactions.

Protocol

  • Hydroxymethyl Installation :

    • A benzofuran precursor with a hydroxymethyl group at position 5 is synthesized via Claisen rearrangement or formylation-reduction sequences.

  • Electrophilic Bromination :

    • Bromination employs Br₂ in dichloromethane (DCM) with FeBr₃ as a catalyst at 0–5°C.

    • Challenge : The hydroxymethyl group’s electron-donating nature deactivates the ring, requiring elevated Br₂ concentrations.

Yield and Purity

  • Reported yields are ≤45% , with impurities arising from di-bromination or oxidation of the alcohol.

Advanced Catalytic and Protecting Group Strategies

Palladium-Catalyzed Coupling

Recent patents describe palladium-mediated cross-coupling to introduce the hydroxymethyl group post-bromination:

  • Suzuki-Miyaura Coupling :

    • A bromobenzofuran intermediate reacts with a boronic ester containing a protected alcohol (e.g., Boc-protected hydroxymethylboronic acid ).

    • Catalyst: Pd(PPh₃)₄ in toluene/water at 80°C.

    • Deprotection with HCl yields the final product.

Key Data

ParameterValue
Catalyst Loading2 mol% Pd(PPh₃)₄
Temperature80°C
Yield72%
Purity≥95% (HPLC)

Ortho-Claisen Rearrangement and Ozonolysis

This multi-step route builds the benzofuran ring while installing substituents:

  • Allyl Ether Formation :

    • A phenol derivative is converted to an allyl ether using allyl bromide and K₂CO₃ .

  • Claisen Rearrangement :

    • Heating at 230°C induces rearrangement to an o-allylphenol.

  • Ozonolysis and Reduction :

    • Ozone cleaves the allyl group to a formyl intermediate, reduced to hydroxymethyl with NaBH₄ .

  • Bromination and Cyclization :

    • Bromination at position 7 followed by acid-catalyzed cyclization completes the synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt flow chemistry to enhance safety and efficiency:

  • Ester Reduction : Supercritical CO₂ as a solvent reduces flammability risks.

  • Bromination : Microreactors improve heat dissipation, minimizing polybromination.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve ≥97% purity.

  • Chromatography : Preparative HPLC resolves diastereomers or regioisomers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ester Reduction6895HighModerate
Bromination Post-OH4585LowHigh
Palladium Coupling7297ModerateLow

Q & A

Q. Table 1. Spectral Signatures of this compound Derivatives

Functional Group1H-NMRδ(ppm)^1 \text{H-NMR} \, \delta \, (\text{ppm})13C-NMRδ(ppm)^13 \text{C-NMR} \, \delta \, (\text{ppm})
CH₂OH4.61 (s)62.8
Aromatic Br7.39 (d, 4J=2.4Hz^4J = 2.4 \, \text{Hz})121.5

Q. Table 2. Crystallographic Parameters

ParameterValue
Space GroupP1 (triclinic)
Unit Cell Volume719.23 ų
R-factor0.028

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